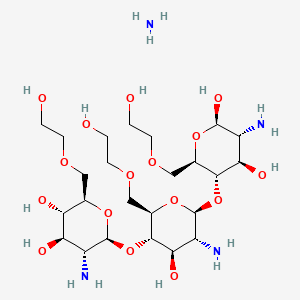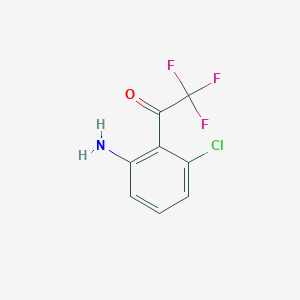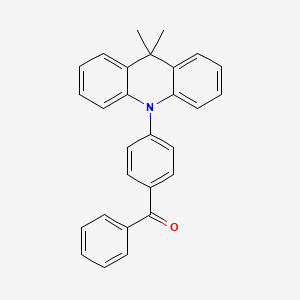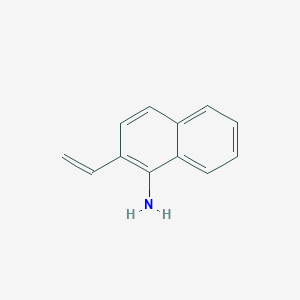
2-Ethenylnaphthalen-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethenylnaphthalen-1-amine is an organic compound that belongs to the class of naphthylamines It consists of a naphthalene ring system with an ethylene group and an amine group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenylnaphthalen-1-amine typically involves the reaction of naphthalene derivatives with ethylene and amine groups. One common method is the alkylation of naphthalene with ethylene followed by amination. The reaction conditions often include the use of catalysts such as palladium or nickel to facilitate the alkylation process .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethenylnaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into naphthylamines with different substituents.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted naphthylamines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various naphthylamine derivatives, which can have different functional groups attached to the naphthalene ring system. These derivatives can exhibit unique chemical and physical properties, making them useful in different applications .
Aplicaciones Científicas De Investigación
2-Ethenylnaphthalen-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Ethenylnaphthalen-1-amine involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, while the naphthalene ring can participate in π-π interactions. These interactions can affect the compound’s binding affinity and specificity for different targets, influencing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1-Naphthylamine: Similar in structure but lacks the ethylene group.
2-Naphthylamine: Similar in structure but with the amine group attached at a different position.
Naphthalene: The parent compound without any substituents.
Uniqueness
2-Ethenylnaphthalen-1-amine is unique due to the presence of both an ethylene group and an amine group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and form diverse derivatives further enhances its utility in research and industry .
Propiedades
Fórmula molecular |
C12H11N |
|---|---|
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
2-ethenylnaphthalen-1-amine |
InChI |
InChI=1S/C12H11N/c1-2-9-7-8-10-5-3-4-6-11(10)12(9)13/h2-8H,1,13H2 |
Clave InChI |
XTMBVZMVERZRJU-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=C(C2=CC=CC=C2C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


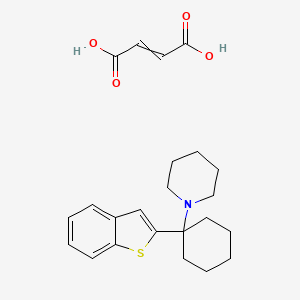
![(3R,3'R,4S,4'S,5S,5'S,6R,6'R)-2,2'-(([2,2'-bithiophene]-5,5'-diylbis(methylene))bis(4-methyl-3,1-phenylene))bis(6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol)](/img/structure/B14110890.png)
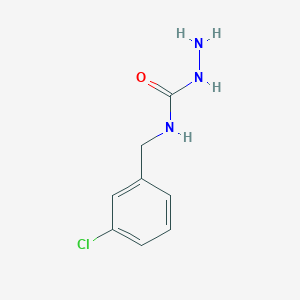
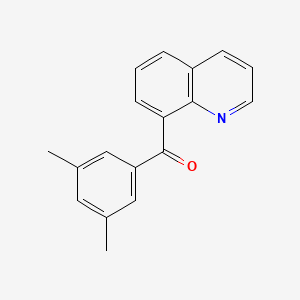

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-oxochromene-3-carboxamide](/img/structure/B14110906.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3,4-diethoxyphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14110914.png)
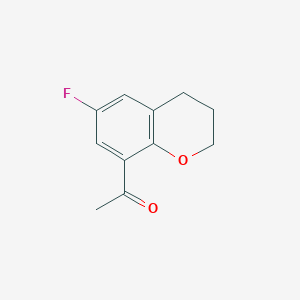
![methyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B14110920.png)
![2-[2-(Dimethylamino)ethyl]-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110929.png)
![7-{6-[4-(2-furoyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B14110937.png)
